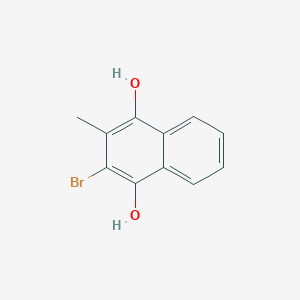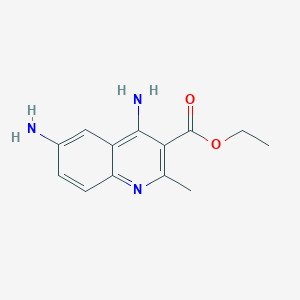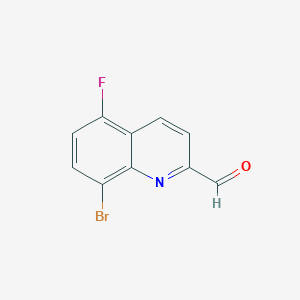
8-Bromo-5-fluoroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinoline ring, along with an aldehyde functional group at the second position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Bromo-5-fluoroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives, followed by the introduction of the aldehyde group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as bromine and fluorine sources. The reaction is usually carried out at ambient temperature with careful control of the addition of reagents to ensure the desired product is obtained .
Chemical Reactions Analysis
8-Bromo-5-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases when reacted with amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-5-fluoroquinoline-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions, particularly in the development of fluorescent probes.
Medicine: The compound is explored for its potential use in drug discovery and development, especially in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroquinoline-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The presence of the bromine and fluorine atoms, along with the aldehyde group, allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Bromo-5-fluoroquinoline-2-carbaldehyde can be compared with other quinoline derivatives, such as:
5-Bromo-8-fluoroquinoline: Similar in structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
8-Fluoroquinoline-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and reactivity.
8-Bromoquinoline: Lacks the fluorine atom, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and aldehyde functional groups, which provide a distinct set of chemical properties and reactivity .
Properties
Molecular Formula |
C10H5BrFNO |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
8-bromo-5-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H |
InChI Key |
MJWZFQJNGFPWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
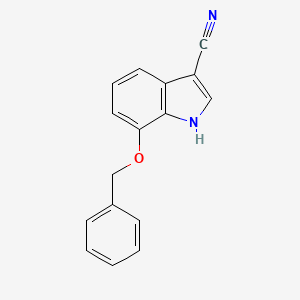

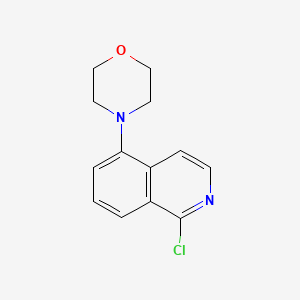



![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)


![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
